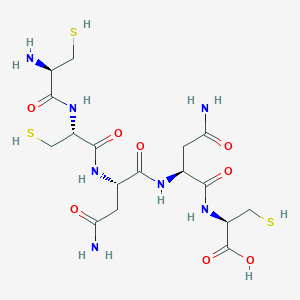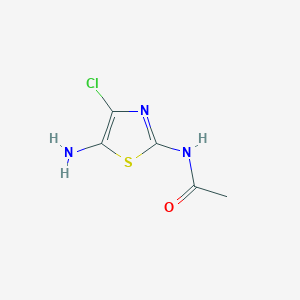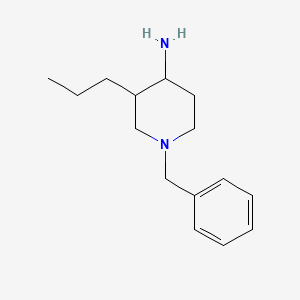![molecular formula C18H12F3N3 B14207035 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- CAS No. 824968-18-5](/img/structure/B14207035.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with a trifluoromethylphenyl group attached at the 5-position and a methyl group at the 3-position.
准备方法
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the annulation of pyrazole derivatives with alkynes in the presence of ruthenium (II) catalysts has been reported to yield pyrazoloisoquinolines . This reaction typically proceeds efficiently in water under a nitrogen atmosphere, leading to high yields of the desired products.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
化学反应分析
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the compound, with reagents such as alkyl halides or aryl halides leading to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the positions on the compound where the reactions occur.
科学研究应用
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its diverse biological activities. For example, pyrazoloisoquinolines have been investigated for their potential as fluorescent sensors and biologically active compounds .
In the pharmaceutical industry, this compound may be explored for its potential as a drug candidate, particularly in the development of new treatments for various diseases. Its unique structure and properties make it a valuable target for medicinal chemists seeking to develop novel therapeutics.
作用机制
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. For instance, pyrazoloisoquinolines have been shown to exhibit inhibitory activity against certain enzymes, such as phosphodiesterase 10A .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and the biological context in which it is studied. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
相似化合物的比较
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as pyrazolo[3,4-b]quinolines and pyrazolo[5,1-a]isoquinolines . These compounds share structural similarities but differ in their specific substituents and positions of the pyrazole and isoquinoline rings.
Pyrazolo[3,4-b]quinolines: These compounds have a pyrazole ring fused to a quinoline ring, with various substituents that influence their properties and activities.
Pyrazolo[5,1-a]isoquinolines: These compounds feature a pyrazole ring fused to an isoquinoline ring, similar to 1H-Pyrazolo[4,3-c]isoquinoline, but with different substitution patterns.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
824968-18-5 |
|---|---|
分子式 |
C18H12F3N3 |
分子量 |
327.3 g/mol |
IUPAC 名称 |
3-methyl-5-[3-(trifluoromethyl)phenyl]-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C18H12F3N3/c1-10-15-17(24-23-10)14-8-3-2-7-13(14)16(22-15)11-5-4-6-12(9-11)18(19,20)21/h2-9H,1H3,(H,23,24) |
InChI 键 |
CADBJRZTBCVHAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


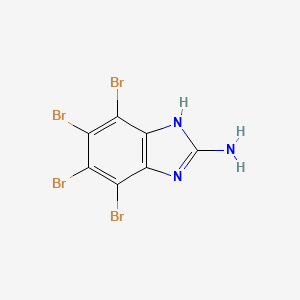
![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)
![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)
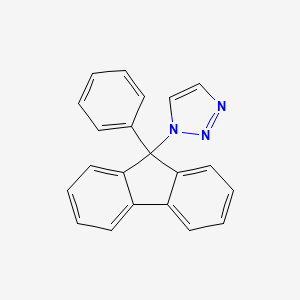
![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
